molecular formula C11H16FNO B13246780 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

Cat. No.: B13246780
M. Wt: 197.25 g/mol
InChI Key: MNIAJYADVOERJS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline (CAS 1247776-59-5) is a chemical compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This aniline derivative is offered as a high-purity intermediate for research and development, specifically in the field of agrochemistry. Compounds with this specific N-alkoxyalkyl aniline structure are of significant interest in the development of modern agrochemicals. Patents indicate that structurally similar aniline derivatives are key intermediates or active ingredients in herbicides, particularly those targeting protoporphyrinogen oxidase (PPO)-inhibiting pathways . Research into PPO inhibitors is crucial for managing the growth of herbicide-resistant weeds, a major challenge in global agriculture . Furthermore, related compounds are investigated for use in advanced controlled-release formulation technologies, which aim to enhance efficacy and reduce environmental impact . The structural motif of this compound, featuring a fluorine substituent and a methoxypropan-2-yl side chain, is designed to influence properties such as bioavailability, soil mobility, and metabolic stability. It serves as a valuable building block for researchers synthesizing and optimizing new active ingredients for crop protection. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, animal, or veterinary use.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-4-5-11(10(12)6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

MNIAJYADVOERJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)COC)F

Origin of Product

United States

Preparation Methods

Fluorination of Aniline Derivatives

  • Fluorination is often achieved by nucleophilic aromatic substitution (S_NAr) on suitable precursors such as halogenated or nitro-substituted aromatic compounds.
  • A common approach is to start from 2-fluoroaniline or a fluorinated nitrobenzene derivative, which can be reduced subsequently to the aniline.
  • For example, nitration of 4-methyl-2-fluoroaniline precursors followed by reduction can yield the desired fluorinated aniline core.

Methyl Substitution at the 4-Position

  • The methyl group at the 4-position can be introduced via electrophilic aromatic substitution on a fluorinated aniline or nitrobenzene intermediate.
  • Alternatively, starting materials such as 2-fluoro-4-methylaniline are commercially available or can be synthesized by selective methylation of fluorinated aniline derivatives.

N-Alkylation with 1-Methoxypropan-2-yl Group

  • The N-substitution with the 1-methoxypropan-2-yl group is typically carried out through reductive amination or nucleophilic substitution.
  • Reductive amination involves reacting the aniline with 1-methoxypropan-2-one (a ketone) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, direct alkylation using 1-methoxypropan-2-yl halides (e.g., bromide or chloride) under basic conditions can be employed.
  • Control of reaction conditions (temperature, solvent, stoichiometry) is critical to avoid over-alkylation or side reactions.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome Yield (%) (Typical)
1 Nucleophilic Aromatic Substitution (Fluorination) 2,4-dinitro-1-fluorobenzene + methanol + base (e.g., potassium tert-butoxide) 2-fluoro-4-nitroanisole intermediate ~87%
2 Catalytic Hydrogenation Raney Nickel catalyst, H2 gas, methanol solvent 2-fluoro-4-methoxyaniline ~98%
3 N-Alkylation (Reductive Amination) 2-fluoro-4-methylaniline + 1-methoxypropan-2-one + NaBH3CN or catalytic hydrogenation 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline Variable, typically 70–90%

Analytical and Characterization Data

Research Findings and Optimization Notes

  • Fluorination via nucleophilic substitution on activated aromatic rings is highly efficient when electron-withdrawing groups (e.g., nitro) are present ortho or para to the leaving group.
  • Protection of the amino group during nitration or fluorination steps improves yields and selectivity.
  • Reductive amination is preferred over direct alkylation for N-substitution to minimize side products and achieve higher selectivity.
  • Reaction temperature and solvent polarity significantly affect the yield and purity of the final product.
  • Use of Raney Nickel catalyst under mild hydrogenation conditions ensures complete reduction of nitro groups without affecting sensitive substituents.

Summary Table of Key Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Limitations
Fluorination Nucleophilic aromatic substitution 2,4-dinitro-1-fluorobenzene, potassium tert-butoxide, methanol High regioselectivity and yield Requires activated aromatic ring
Reduction to Aniline Catalytic hydrogenation Raney Nickel, H2, methanol Mild conditions, high yield Requires careful hydrogen control
N-Alkylation Reductive amination 1-methoxypropan-2-one, NaBH3CN or catalytic hydrogenation High selectivity, fewer side products Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the fluoro group can yield the corresponding aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzaldehyde or 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzoic acid.

    Reduction: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxypropan-2-yl group modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : The ortho-fluorine (C2) in the target compound contrasts with para-fluorine (C4) in analogs like the 4-fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline. Ortho-fluorine enhances steric hindrance and directs electrophilic substitution to meta/para positions .
  • N-Substituent Effects : The methoxypropan-2-yl group offers a balance of polarity (via the ether oxygen) and flexibility, distinguishing it from bulkier (e.g., cyclohexyl) or π-conjugated (e.g., furylmethyl) substituents .
  • Aromatic Substituents : The C4-methyl group in the target compound contributes to steric protection of the aromatic ring, similar to C2-methyl in other analogs, but with differing electronic impacts .

Physicochemical and Reactivity Comparisons

Solubility and Polarity:

  • The methoxypropan-2-yl group in the target compound likely improves water solubility compared to hydrophobic substituents like cyclohexyl or 4-fluorophenylpropyl .
  • In contrast, 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline may exhibit moderate solubility due to the polar furan ring but reduced stability under acidic conditions .

Thermal Stability:

  • Compounds with sulfonyl groups (e.g., 2-fluoro-N-[1-(4-methanesulfonylphenyl)ethyl]-4-methylaniline) show higher thermal stability due to strong intramolecular interactions, whereas methoxypropan-2-yl derivatives may degrade at lower temperatures .

Biological Activity

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom, a methoxy group, and a methylaniline moiety. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : Approximately 197.25 g/mol

The incorporation of a fluorine atom typically enhances lipophilicity and metabolic stability, making this compound a candidate for various pharmaceutical applications.

Research indicates that fluorinated anilines like this compound can interact with biological targets through:

  • Hydrogen Bonding : Facilitates interactions with enzymes and receptors.
  • Hydrophobic Interactions : Enhances binding affinity to lipid environments in biological systems.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits significant binding affinity to various biological targets. The specific mechanisms remain to be fully elucidated, but initial findings suggest its potential in modulating enzyme activity and receptor interactions.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • The compound has been evaluated for its potential as an intermediate in synthesizing biologically active compounds. Its unique functional groups contribute to enhanced stability and reactivity compared to structurally similar compounds.
  • Comparative Analysis :
    • A comparative table of structurally similar compounds highlights the unique aspects of this compound:
Compound NameStructural FeaturesUnique Aspects
4-Fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamideSulfonamide group, fluorine atomEnhanced stability due to sulfonamide functionality
4-Fluoro-2-methylanilineSimple aniline structure with fluorineLacks the methoxypropan-2-yl group
3-Fluoro-N-(1-methoxypropan-2-yl)-4-methylanilineFluorine at position 3 instead of position 2Different reactivity profile due to substitution
2-Fluoro-N-(1-methylpropan-2-yl)-4-methylanilineMethyl instead of methoxy groupVariations in solubility and biological activity

This comparison illustrates the distinct chemical properties that may influence biological activity.

Potential Applications

Given its structural characteristics, this compound holds promise in several fields:

  • Medicinal Chemistry : As a precursor for synthesizing new pharmaceuticals.
  • Material Science : Due to its stability and reactivity, it may be useful in developing advanced materials.

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer: The Chan-Lam coupling reaction is a viable route for synthesizing structurally related N-aryl derivatives. For example, Pd(dba)₂, BINAP, and anhydrous dioxolane have been used with NaOᵗBu as a base under heating (8 hours) to achieve yields of 35–74% for analogous compounds . For the fluoro-substituted variant, introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 4-fluoroaniline derivatives) during coupling may optimize regioselectivity. Reaction parameters such as ligand choice (e.g., BINAP vs. monodentate ligands) and solvent polarity should be systematically tested to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer: ¹H/¹³C NMR and MALDI-TOF mass spectrometry are critical for structural confirmation. For instance, ¹H NMR can distinguish methoxypropan-2-yl groups (δ 3.2–3.4 ppm for OCH₃) and aromatic protons (δ 6.5–7.2 ppm) . Discrepancies in integration ratios or unexpected splitting may arise from rotational isomerism or solvent effects. To resolve contradictions, compare experimental data with computational predictions (DFT or molecular modeling) and validate purity via TLC or HPLC .

Advanced Research Questions

Q. How can automated platforms improve the reproducibility of radiosynthesis for fluorine-18 or carbon-11 labeled derivatives of this compound?

  • Methodological Answer: Automated systems like TRACERlab™ FX C PRO enable precise control of reaction variables (solvent, temperature, reagent stoichiometry). For example, optimizing [¹¹C]CO₂ fixation-reduction with PhSiH₃/TBAF in DMF at 80°C achieved 85% radiochemical yield for 4-methylaniline derivatives . For fluorine-18 labeling, direct electrophilic fluorination using [¹⁸F]F₂ gas or nucleophilic substitution with [¹⁸F]KF/Kryptofix® in aprotic solvents (e.g., DMSO) should be explored, with real-time monitoring via radio-HPLC.

Q. What mechanistic insights explain the regioselectivity of radical rearrangements involving N-aryl derivatives under flash vacuum pyrolysis (FVP)?

  • Methodological Answer: FVP at 800°C and 1.6 × 10⁻² Torr induces radical-mediated cyclization, as observed in pyrrolo[1,2-a]quinoxaline formation from N-aryl pyrrol-2-imines . For this compound, computational studies (e.g., DFT) can predict radical stability at the fluoro-substituted aryl ring versus the methoxypropan-2-yl group. Experimentally, trapping intermediates with TEMPO or analyzing product ratios via GC-MS under varying temperatures can validate proposed pathways.

Q. How do steric and electronic effects of the methoxypropan-2-yl group influence catalytic coupling reactions compared to bulkier substituents?

  • Methodological Answer: The methoxypropan-2-yl group’s moderate steric bulk (compared to adamantyl or perfluoroalkyl groups) balances electronic donation and spatial accessibility. In Chan-Lam reactions, smaller ligands (e.g., BINAP) enhance turnover by reducing steric hindrance between the Pd catalyst and amine substrate . Contrast this with heptafluoroisopropyl-substituted anilines, where strong electron-withdrawing effects dominate reactivity, necessitating harsher conditions (e.g., higher temperatures or stronger bases) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for fluorinated aniline derivatives?

  • Methodological Answer: Predicted pKa values (e.g., 2.52 ± 0.10 for 2-methyl-4-heptafluoroisopropylaniline ) may conflict with experimental measurements due to solvent polarity or ionic strength variations. To reconcile discrepancies:
  • Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl).
  • Apply Hammett σ constants to adjust for electron-withdrawing fluorine substituents.
  • Validate computational models (e.g., COSMO-RS) against experimental data .

Applications in Drug Development

Q. What strategies enhance the antibacterial activity of sulfonamide derivatives derived from 4-methylaniline scaffolds?

  • Methodological Answer: Incorporating electron-deficient groups (e.g., fluoro or heptafluoroisopropyl) at the para position increases membrane permeability and target affinity. For example, sulfonamides synthesized from 4-methylaniline showed improved activity against resistant strains when paired with carvacrol-derived moieties . Structure-activity relationship (SAR) studies should focus on substituent polarity and steric effects using molecular docking (e.g., with dihydropteroate synthase).

Tables for Key Data

Parameter Value/Technique Reference
Optimal Chan-Lam Reaction Temp80–100°C (Pd(dba)₂/BINAP system)
MALDI-TOF Accuracy±0.1 Da (for M+Na⁺ peaks)
pKa Prediction Error±0.2 units (vs. experimental)
Radiochemical Yield (¹¹C)85% (DMF, PhSiH₃/TBAF, 80°C)

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